molecular formula C20H26FNO B1530963 N-(4-Fluorobenzyl)-4-(heptyloxy)aniline CAS No. 1040689-74-4

N-(4-Fluorobenzyl)-4-(heptyloxy)aniline

Cat. No.: B1530963
CAS No.: 1040689-74-4
M. Wt: 315.4 g/mol
InChI Key: ACILWJPLUIQWGP-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-4-(heptyloxy)aniline is a fluorinated aromatic amine characterized by a 4-fluorobenzyl group attached to the nitrogen atom of a 4-heptyloxyaniline moiety. This compound is synthesized via reductive amination or alkylation reactions, as seen in related fluorobenzyl-aniline derivatives (e.g., Pd/NiO-catalyzed reductive amination in ). Its structural features make it relevant in materials science, particularly in liquid crystal research, and as a precursor for bioactive molecules .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-4-heptoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FNO/c1-2-3-4-5-6-15-23-20-13-11-19(12-14-20)22-16-17-7-9-18(21)10-8-17/h7-14,22H,2-6,15-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACILWJPLUIQWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the N-(4-Fluorobenzyl) Substituent

The N-benzylation of the 4-(heptyloxy)aniline to yield N-(4-fluorobenzyl)-4-(heptyloxy)aniline involves the reaction of the amine with 4-fluorobenzyl halides.

  • Preferred Halides: 4-fluorobenzyl chloride is favored over the bromide due to cost-effectiveness and comparable reactivity.
  • Catalysts and Bases: Alkali metal carbonates (e.g., potassium carbonate) serve as bases to deprotonate the amine and facilitate nucleophilic substitution.
  • Solvent System: Typical solvents include DMF or dichloromethane.
  • Reaction Setup: One-pot synthesis integrating protection and condensation steps has been reported to simplify the process and reduce costs.
  • Temperature and Time: Reactions are conducted at ambient to slightly elevated temperatures (20–50°C) for 4–6 hours.

A representative patent (CN102358723A) describes a one-pot method where 4-hydroxybenzaldehyde is first benzylated with benzyl chloride in the presence of potassium carbonate and catalyst, followed by the addition of 4-fluoroaniline to complete the condensation, yielding the desired benzylidene amine intermediate which can be further processed to the target compound.

Purification and Post-Reaction Processing

Post-reaction, the product mixture undergoes:

  • Aqueous Washings: To remove inorganic salts and residual bases.
  • Organic Solvent Washes: Using isopropyl alcohol or similar solvents to purify the solid product.
  • Drying: Under controlled temperature (~60°C) to obtain the final compound as a faint yellow solid.
  • Yield and Purity: Yields up to 92% have been reported with melting points consistent with literature values, indicating high purity.

Alternative Synthetic Routes and Catalytic Methods

Other methods reported in literature and patents include:

  • Reductive Amination: Using aromatic ketones and 4-fluoroaniline in the presence of hydrogenation catalysts (e.g., palladium on carbon). However, these methods tend to be more expensive and less industrially favorable due to catalyst cost.
  • Nucleophilic Aromatic Substitution: Involving halogenated intermediates and amine nucleophiles under basic conditions, sometimes using N-bromo-succinimide for selective bromination steps.
  • One-Pot Reactions: Combining alkylation and condensation steps to streamline synthesis and reduce operational complexity.

Comparative Data Table of Key Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature (°C) Time (h) Yield (%) Notes
Alkylation (Heptyloxy group) 4-hydroxyaniline, heptyl bromide, K2CO3 DMF, DMSO 20–50 4–8 ~85–90 Polar aprotic solvents favor ether formation
N-Benzylation 4-(heptyloxy)aniline, 4-fluorobenzyl chloride, K2CO3 DMF, DCM 20–50 4–6 90+ One-pot method reduces cost and steps
Purification Washing with water, isopropyl alcohol Ambient Ensures removal of inorganic impurities
Alternative Reductive Amination Aromatic ketone, 4-fluoroaniline, Pd/C catalyst Ethanol or DMF 25–50 6–12 70–85 Higher cost due to catalyst

Research Findings and Industrial Considerations

  • Cost Efficiency: Substituting benzyl chloride for benzyl bromide significantly reduces raw material costs without compromising yield or purity.
  • Process Simplification: One-pot synthesis integrating protection and condensation steps minimizes handling and reaction times, enhancing scalability.
  • Environmental Impact: Avoidance of mixed acid nitration or hazardous reagents aligns with green chemistry principles.
  • Safety: Mild reaction conditions and use of less hazardous reagents improve operational safety for industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-4-(heptyloxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The fluorobenzyl group can be reduced under specific conditions.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) can be used.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of reduced fluorobenzyl derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)-4-(heptyloxy)aniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as hydrophobicity or fluorescence.

    Chemical Biology: It can be used as a probe to study biological processes involving fluorinated compounds.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-4-(heptyloxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance binding affinity and selectivity towards specific molecular targets.

Comparison with Similar Compounds

Physicochemical and Spectroscopic Comparisons

Table 2: NMR Data and Phase Behavior

Compound Name ¹H-NMR Shifts (Key Signals) Phase Transitions (°C) References
N-(4-Fluorobenzyl)-4-(heptyloxy)aniline δ 4.29 (s, CH2), 6.74–7.35 (Ar-H) Smectic ↔ Nematic ↔ Isotropic (Observed in 7BAn series)
N-(4-Fluorobenzyl)aniline (Parent compound) δ 4.29 (s, CH2), 6.61–7.35 (Ar-H) Not applicable (non-mesogenic)
N-(4-Fluorobenzyl)-2-(trifluoromethyl)aniline δ 7.45–8.00 (Ar-H), 4.38 (s, CH2) Crystalline ↔ Isotropic
N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline δ 4.03 (br s, NH), 6.74–7.45 (Ar-H) Smectic C (n=6,7) ↔ Nematic

Key Observations:

  • NMR Signatures: The 4-fluorobenzyl group consistently shows aromatic protons at δ 6.6–7.4 ppm, with the CH2 bridge at δ ~4.3 ppm. Electron-withdrawing substituents (e.g., CF3) deshield adjacent protons, shifting signals upfield .
  • Liquid Crystalline Behavior: Heptyloxy derivatives exhibit smectic phases due to alkyl chain packing, while shorter chains (e.g., butoxy) favor nematic phases. The 7BAn series (heptyloxy-terminated) shows broader mesophase ranges than nBA7 analogues .

Biological Activity

N-(4-Fluorobenzyl)-4-(heptyloxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The compound this compound can be characterized by the following structure:

  • Molecular Formula : C_{16}H_{22}FNO
  • Molecular Weight : 277.35 g/mol
  • IUPAC Name : N-(4-fluorobenzyl)-4-heptyloxyaniline

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot specified

Antiproliferative Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects. For instance, derivatives of 4-fluorobenzylpiperazine have shown IC50 values as low as 0.18 µM against tyrosinase, which suggests that modifications in the benzyl group can enhance biological activity .

  • Tyrosinase Inhibition : Compounds featuring a 4-fluorobenzyl moiety have been shown to act as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. This inhibition can lead to reduced pigmentation and has implications for skin-related therapies .
  • Antimicrobial Properties : The presence of heptyloxy groups may enhance the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes and exert antimicrobial effects.
  • Neuroprotective Effects : Some studies suggest that fluorinated compounds may exhibit neuroprotective properties, although specific data on this compound is limited.

Study on Tyrosinase Inhibition

A study examining various derivatives of 4-fluorobenzylpiperazine highlighted their role as inhibitors of Agaricus bisporus tyrosinase. The most active compound demonstrated an IC50 value significantly lower than that of the reference compound kojic acid, indicating a strong potential for therapeutic applications in skin disorders .

Metabolism Studies

Further research into the metabolism of similar compounds, such as 4-fluoroaniline, has shown dose-dependent metabolic pathways in organisms like earthworms. This suggests that this compound may also undergo complex metabolic transformations, which could influence its biological efficacy and toxicity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-Fluorobenzyl)-4-(heptyloxy)aniline, and how can purity be maximized?

  • Methodology : A two-step synthesis is recommended:

Introduction of the heptyloxy group : React 4-aminophenol with heptyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12 h) to form 4-(heptyloxy)aniline .

Reductive amination : React 4-(heptyloxy)aniline with 4-fluorobenzaldehyde using a Pd/NiO catalyst under H₂ (25°C, 10 h), yielding the target compound. This method achieves >95% yield with minimal byproducts .

  • Purity Optimization : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • X-ray crystallography : Resolve crystal structure to confirm substituent positions and dihedral angles (e.g., fluoro-benzyl vs. heptyloxy groups) .
  • NMR spectroscopy : Use ¹H/¹³C NMR to verify aromatic proton environments (e.g., δ 7.35–7.31 ppm for fluorobenzyl protons) and ether linkage (δ 3.8–4.3 ppm for heptyloxy -OCH₂-) .
  • Mass spectrometry : Confirm molecular ion peak (expected m/z ~385.5 for C₂₆H₃₀FNO) .

Q. What are the key reactivity profiles of this compound under oxidative and reductive conditions?

  • Oxidation : The aniline moiety may form nitroso or quinone derivatives with strong oxidants (e.g., KMnO₄ in acidic media). Monitor via TLC to prevent over-oxidation .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the imine bond but leaves the heptyloxy chain intact .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Approach :

Byproduct identification : Use high-resolution MS to detect impurities (e.g., incomplete reduction intermediates).

Dynamic NMR : Assess rotational barriers of the heptyloxy chain if splitting patterns suggest hindered rotation .

Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) to validate assignments .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

  • Optimization :

  • Temperature control : Maintain 25°C during reductive amination to prevent side reactions (e.g., over-reduction) .
  • Catalyst loading : Reduce Pd/NiO to 0.5 mol% to minimize metal residues while sustaining yield .
  • Solvent selection : Replace DMF with acetonitrile to avoid carbamate byproducts .

Q. How does the compound interact with biological targets, and what assays validate its mechanism of action?

  • Target Identification :

  • Molecular docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to predict binding pockets influenced by the fluorobenzyl group .
  • Kinetic assays : Use surface plasmon resonance (SPR) to measure binding affinity (KD) for prioritized targets .
    • Functional assays :
  • Cellular viability : Test in cancer cell lines (e.g., MTT assay) to assess anti-proliferative effects linked to heptyloxy chain hydrophobicity .

Q. What experimental designs address discrepancies in thermodynamic stability data?

  • Stability studies :

  • Accelerated degradation : Expose the compound to 40°C/75% RH for 4 weeks and analyze via DSC for melting point shifts .
  • pH-dependent stability : Use UV-Vis spectroscopy to track decomposition kinetics in buffers (pH 1–13) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Fluorobenzyl)-4-(heptyloxy)aniline
Reactant of Route 2
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N-(4-Fluorobenzyl)-4-(heptyloxy)aniline

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